REACTION_SMILES
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[C:18]([O:19][CH3:20])([CH3:21])([CH3:22])[CH3:23].[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([OH:16])[C:11]2([CH2:12][CH2:13]2)[CH2:14][CH2:15]1)([CH3:5])([CH3:6])[CH3:7].[CH3:24][CH2:25][OH:26].[ClH:17]>>[ClH:17].[NH:8]1[CH2:9][CH:10]([OH:16])[C:11]2([CH2:12][CH2:13]2)[CH2:14][CH2:15]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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COC(C)(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC2(CC2)C(O)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CNCCC12CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:18]([O:19][CH3:20])([CH3:21])([CH3:22])[CH3:23].[C:1]([O:2][C:3](=[O:4])[N:8]1[CH2:9][CH:10]([OH:16])[C:11]2([CH2:12][CH2:13]2)[CH2:14][CH2:15]1)([CH3:5])([CH3:6])[CH3:7].[CH3:24][CH2:25][OH:26].[ClH:17]>>[ClH:17].[NH:8]1[CH2:9][CH:10]([OH:16])[C:11]2([CH2:12][CH2:13]2)[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCC2(CC2)C(O)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CNCCC12CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |